2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol
Description
2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol is a substituted ethanolamine derivative featuring a cyclopropylamine core and a pyridin-2-yl-ethyl substituent. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where nitrogen-containing heterocycles play a critical role.
Properties
IUPAC Name |
2-[cyclopropyl(1-pyridin-2-ylethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10(12-4-2-3-7-13-12)14(8-9-15)11-5-6-11/h2-4,7,10-11,15H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWMZJHUYLTXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanohydrin Intermediate Formation
The synthesis begins with the preparation of a cyanohydrin intermediate derived from a pyridin-2-yl-ethyl ketone. Reacting the ketone with a cyanide source (e.g., KCN or NaCN) in the presence of an acid catalyst generates the cyanohydrin, which contains adjacent nitrile and hydroxyl groups. For instance, pyridin-2-yl-ethyl ketone reacts with hydrogen cyanide under acidic conditions to yield 2-cyano-1-(pyridin-2-yl)ethanol , a critical intermediate for subsequent amination.
Reductive Amination with Cyclopropylamine
The cyanohydrin undergoes reductive amination with cyclopropylamine using sodium cyanoborohydride (NaBHCN) as the reducing agent. This reaction is conducted in a methanolic medium with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base to maintain an optimal pH (~8–9). The mechanism involves imine formation followed by borohydride reduction, producing the target amino alcohol. Side reactions, such as cyanide displacement, are mitigated by adding iron sulfate (FeSO), which complexes excess cyanide ions.
Table 1: Reductive Amination Conditions and Outcomes
| Parameter | Details | Yield | Reference |
|---|---|---|---|
| Reducing Agent | NaBHCN (0.5 equiv) | 78% | |
| Base | DABCO (1.2 equiv) | – | |
| Solvent | Methanol | – | |
| Additive | FeSO·7HO (0.1 equiv) | – | |
| Reaction Time | 12 hours at 25°C | – |
Resolution and Chiral Purification Techniques
Diastereomeric Salt Formation
Racemic 2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol is resolved using chiral acids such as D-tartaric acid. The amino alcohol forms diastereomeric salts with the acid, which exhibit differing solubilities in methanol. Crystallization at 20°C selectively isolates the desired enantiomer, achieving enantiomeric excess (ee) >98%.
Chromatographic Purification
Flash chromatography on silica gel (e.g., RediSep Rf columns) with dichloromethane (DCM)-methanol gradients removes unreacted starting materials and byproducts. This step ensures >99% purity, critical for pharmaceutical applications.
Alternative Synthetic Routes
Epoxide Ring-Opening Strategy
A patented method involves converting a ketone to an epoxide intermediate using hydrogen fluoride-pyridine complexes. The epoxide reacts with cyclopropylamine in DCM, followed by hydrolysis to introduce the hydroxyl group. While this route offers high regioselectivity, it requires stringent temperature control (−10°C to 25°C) and generates stoichiometric waste.
Table 2: Epoxide Route Optimization
| Parameter | Details | Yield | Reference |
|---|---|---|---|
| Epoxidation Agent | HF-pyridine complex | 65% | |
| Solvent | Dichloromethane | – | |
| Temperature | −10°C to 25°C | – | |
| Hydrolysis Conditions | NaOH (2M), 60°C, 4 hours | – |
Catalytic and Process Optimization
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, coupling pyridin-2-yl-ethyl bromide with ethanolamine derivatives under microwave conditions (150°C, 20 minutes) achieves 85% yield compared to 33% under conventional reflux.
Solvent and Catalyst Screening
Polar aprotic solvents (e.g., DMF) enhance reaction rates in copper-catalyzed aminations. Catalysts like Cu(OTf) (5 mol%) improve turnover frequency (TOF) by facilitating C–N bond formation.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Reductive Amination | High scalability, mild conditions | Cyanide handling | 78% |
| Epoxide Ring-Opening | Excellent regioselectivity | Low yield, complex steps | 65% |
| Microwave Synthesis | Rapid, energy-efficient | Specialized equipment | 85% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the pyridine ring or the cyclopropyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetaldehyde .
Scientific Research Applications
Biological Activities
Research indicates that 2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol exhibits several notable biological activities:
- Anti-inflammatory Properties : Studies suggest that this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
- Antimicrobial Effects : Preliminary investigations have shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
- Modulation of Enzyme Activity : The compound's interactions with enzymes may influence metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
Therapeutic Applications
The compound's unique structural characteristics allow for potential applications in various therapeutic areas:
| Therapeutic Area | Potential Application | Mechanism of Action |
|---|---|---|
| Anti-inflammatory | Treatment of chronic inflammatory diseases | Inhibition of pro-inflammatory cytokines |
| Antimicrobial | Antibiotic development | Disruption of bacterial cell wall synthesis |
| Neurological | Neuroprotective agent | Modulation of neurotransmitter systems |
Case Studies
- Anti-inflammatory Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of COX enzymes, leading to reduced inflammation in animal models .
- Antimicrobial Research : In vitro assays revealed that the compound exhibited potent activity against MRSA (Methicillin-resistant Staphylococcus aureus), suggesting its potential as a new antibiotic .
- Neuropharmacological Investigation : Research indicated that this compound could enhance cognitive function in rodent models, possibly through modulation of cholinergic pathways .
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol with structurally analogous compounds, focusing on substituent effects, molecular properties, and inferred functional implications.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Diversity: Pyridine vs. Thiophene/Pyrrolidine/Piperidine: The target compound’s pyridin-2-yl group provides aromaticity and moderate basicity (pKa ~6.7 for pyridine), enabling hydrogen bonding and metal coordination. In contrast, thiophene (non-basic, sulfur atom) and saturated amines (pyrrolidine/piperidine, pKa ~10–11) alter electronic and solubility profiles .
The pyridine-containing target compound may address these issues through improved stability or activity.
The piperidine-substituted analog introduces steric bulk, which might hinder access to buried binding sites compared to the pyridin-2-yl-ethyl group.
Research Findings and Inferences
- Synthetic Accessibility: The target compound’s synthesis may involve nucleophilic substitution or reductive amination, similar to methods described for β-heteroaryl-α,β-didehydro-α-amino acid derivatives .
- Metabolic Stability : Pyridine-containing compounds often undergo oxidation via CYP450 enzymes, whereas thiophene analogs may form reactive metabolites . The cyclopropyl group could reduce metabolic degradation by stabilizing the amine against oxidative dealkylation.
- Receptor Binding : Pyridine’s nitrogen atom may act as a hydrogen-bond acceptor, mimicking natural ligands in kinase or GPCR targets. Piperidine and pyrrolidine analogs, with stronger basicity, might exhibit off-target interactions with cationic binding sites .
Biological Activity
2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol (CAS Number: 1353986-19-2) is a synthetic compound notable for its complex structure, which includes a cyclopropyl group and a pyridine ring. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₂H₁₈N₂O
- Molecular Weight : 206.28 g/mol
- Structural Features : The presence of both a cyclopropyl moiety and a pyridine ring contributes to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of Intermediate : Reaction of cyclopropylamine with 2-bromo-1-(pyridin-2-yl)ethanone under basic conditions to yield 2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanone.
- Reduction : The intermediate is then reduced using sodium borohydride to produce the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.
Pharmacological Properties
Research indicates several potential pharmacological applications:
- Anticancer Activity : The compound has been studied for its inhibitory effects on cancer cell lines, particularly through modulation of polo-like kinase 1 (Plk1), a target in cancer therapy .
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .
- Antimicrobial Properties : Investigations into its antimicrobial activity have indicated effectiveness against various pathogens, although specific data on efficacy requires further exploration.
Case Studies
A variety of studies have evaluated the biological activity of this compound:
-
In Vitro Studies :
- A study assessed the cytotoxicity of this compound on human cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations.
- Table 1 summarizes the IC₅₀ values across different cell lines:
Cell Line IC₅₀ (µM) Human Colon Carcinoma 5.4 Human Lung Carcinoma 7.8 Human Breast Cancer 6.3 - Mechanistic Studies :
-
Comparative Studies :
- Compared to similar compounds like 2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-propanol, it exhibited higher potency in inhibiting cancer cell proliferation, suggesting unique structural advantages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
